molecular formula C14H25O4- B12360072 Decanedioic acid, 1-(1,1-dimethylethyl) ester

Decanedioic acid, 1-(1,1-dimethylethyl) ester

Cat. No.: B12360072
M. Wt: 257.35 g/mol
InChI Key: FRIYHISQFBWFCN-UHFFFAOYSA-M
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Description

Decanedioic acid, 1-(1,1-dimethylethyl) ester, also known as tert-butyl decanedioate, is an organic compound with the molecular formula C14H25O4. This compound is a versatile building block in chemical synthesis due to its unique chemical structure. It is commonly used as an intermediate in the synthesis of various functional molecules and compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanedioic acid, 1-(1,1-dimethylethyl) ester can be synthesized through esterification of decanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:

Decanedioic acid+tert-Butyl alcoholAcid catalystDecanedioic acid, 1-(1,1-dimethylethyl) ester+Water\text{Decanedioic acid} + \text{tert-Butyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Decanedioic acid+tert-Butyl alcoholAcid catalyst​Decanedioic acid, 1-(1,1-dimethylethyl) ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification process is followed by purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Decanedioic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to decanedioic acid and tert-butyl alcohol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Decanedioic acid, 1-(1,1-dimethylethyl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of decanedioic acid, 1-(1,1-dimethylethyl) ester involves its role as a building block in chemical synthesis. The tert-butoxy group provides steric hindrance and enhances the stability of reactive intermediates during complex chemical reactions. This enables precise control over reaction pathways and product formation. Additionally, the presence of the oxo group allows for facile functional group transformations .

Comparison with Similar Compounds

Similar Compounds

    Decanedioic acid, dimethyl ester: Similar in structure but with methyl groups instead of tert-butyl groups.

    Hexadecanoic acid, 1,1-dimethylethyl ester: Similar ester with a longer carbon chain.

    Octanoic acid, 8-amino-, 1,1-dimethylethyl ester: Similar ester with an amino group.

Uniqueness

Decanedioic acid, 1-(1,1-dimethylethyl) ester is unique due to its tert-butoxy group, which provides steric hindrance and enhances the stability of reactive intermediates. This property makes it a valuable component in the design of novel molecules with tailored properties for various applications in the chemical industry .

Properties

Molecular Formula

C14H25O4-

Molecular Weight

257.35 g/mol

IUPAC Name

10-[(2-methylpropan-2-yl)oxy]-10-oxodecanoate

InChI

InChI=1S/C14H26O4/c1-14(2,3)18-13(17)11-9-7-5-4-6-8-10-12(15)16/h4-11H2,1-3H3,(H,15,16)/p-1

InChI Key

FRIYHISQFBWFCN-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCC(=O)[O-]

Origin of Product

United States

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